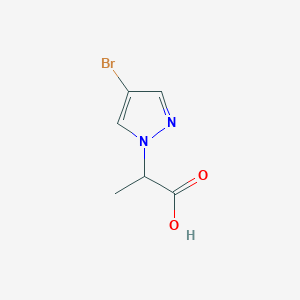

1-(4-溴-1H-吡唑-1-基)丙酸

描述

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

科学研究应用

Medicinal Chemistry Applications

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. Notably, it is associated with the development of ruxolitinib , a drug approved by the FDA for treating myelofibrosis and polycythemia vera. Ruxolitinib functions as a Janus kinase (JAK) inhibitor, which plays a vital role in regulating immune response and hematopoiesis. The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid is integral to producing ruxolitinib's active pharmaceutical ingredients (APIs), emphasizing its importance in therapeutic applications .

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes that aim to produce chiral molecules with high enantiomeric purity. Various synthetic routes have been developed that incorporate 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid as a chiral auxiliary or starting material. For instance, methods involving Michael addition reactions have been documented, showcasing how this compound can facilitate the formation of complex molecular architectures while maintaining stereochemical integrity .

Multicomponent Reactions

Recent advancements highlight the use of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid in multicomponent reactions (MCRs). These reactions are valuable for synthesizing diverse bioactive heterocycles efficiently. The compound can act as a key building block in MCRs to generate intricate scaffolds that possess potential pharmacological properties .

Antibacterial Activity

Emerging research indicates that derivatives of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid exhibit significant antibacterial activity. Studies involving molecular docking and structure-activity relationship (SAR) analyses have identified potential antibacterial agents based on this compound's structure. Such findings suggest that modifications to the pyrazole ring or side chains can enhance efficacy against specific bacterial strains .

Protein Interactions

The compound's ability to interact with biological macromolecules has been explored through various biochemical assays. For instance, its influence on protein-nucleic acid interactions has been studied, revealing insights into its potential roles in modulating enzymatic activities or binding affinities within cellular systems .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for ruxolitinib synthesis; JAK inhibitor for hematological disorders |

| Synthetic Methodologies | Key role in asymmetric synthesis and multicomponent reactions for bioactive heterocycles |

| Biological Studies | Potential antibacterial properties; influence on protein-nucleic acid interactions |

| Safety Considerations | Known irritant; requires careful handling and safety protocols |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid, with refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

作用机制

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of liver alcohol dehydrogenase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing the oxidation of alcohols . Additionally, its potential neuroprotective effects are thought to be due to its ability to inhibit cholinesterase, reducing the breakdown of acetylcholine and enhancing cholinergic signaling .

相似化合物的比较

Similar Compounds

4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

2-(3,4,5-Tribromo-1H-pyrazol-1-yl)propanoic acid: A similar compound with multiple bromine substitutions.

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Another derivative with additional methyl groups.

Uniqueness

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential as a selective enzyme inhibitor highlights its significance in medicinal chemistry .

生物活性

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound has the molecular formula and contains a pyrazole ring substituted with a bromine atom at the 4-position and a propanoic acid group at the nitrogen atom. The presence of both the pyrazole ring and carboxylic acid group indicates potential for diverse biological interactions .

Structural Formula

- Molecular Formula :

- SMILES : CC(C(=O)O)N1C=C(C=N1)Br

- InChI : InChI=1S/C6H7BrN2O2/c1...

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. The compound has been evaluated for its direct and synergistic antibacterial activity against various bacterial strains.

Evaluation Methods

- Agar Diffusion Method : Used to identify potentially active compounds by measuring growth inhibition zones.

- Broth Microdilution Method : Determined minimum inhibitory concentration (MIC) values.

Findings

The compound exhibited moderate direct antibacterial activity, with maximum growth inhibition zones reaching up to 18 mm against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. Notably, MIC values ranged from 16 µg/mL to 32 µg/mL for these organisms .

| Bacterial Strain | Growth Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Streptococcus pyogenes | 18 | 16 |

| Bacillus subtilis | - | 32 |

The mechanism by which 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the carboxylic acid group may play a critical role in interacting with bacterial cell walls or metabolic pathways, enhancing the compound's efficacy when used in combination with other antibiotics .

Study on Synergistic Effects

A study investigating the synergistic effects of various pyrazole derivatives found that certain modifications to the pyrazole scaffold significantly enhanced antibacterial activity when combined with colistin, an antibiotic used against multidrug-resistant Gram-negative bacteria. The structural modifications included variations in the carboxamide substituents that were crucial for achieving lower MIC values .

Clinical Relevance

While direct clinical applications of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid are not yet established, its structural analogs have been involved in therapeutic developments. For instance, compounds derived from similar pyrazole frameworks have shown promise in treating conditions such as myelofibrosis and polycythemia vera .

属性

IUPAC Name |

2-(4-bromopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDBHMKKZWMMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586330 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51292-42-3 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。